methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate
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Overview
Description
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate is a heterocyclic compound that features an imidazole ring substituted with bromophenyl and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate typically involves multi-step reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity . The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting cellular pathways. This can lead to various biological effects, such as anticancer or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which can confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2551119-81-2 |
---|---|
Molecular Formula |
C11H8BrClN2O2 |
Molecular Weight |
315.6 |
Purity |
95 |
Origin of Product |
United States |
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